Cas no 1240567-73-0 (1-(2-Fluorobenzoyl)-3-methylpiperazine)

1-(2-Fluorobenzoyl)-3-methylpiperazine 化学的及び物理的性質
名前と識別子
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- 1-(2-Fluorobenzoyl)-3-methylpiperazine
- CC1CN(CCN1)C(=O)C1=C(F)C=CC=C1
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- MDL: MFCD16811456
- インチ: 1S/C12H15FN2O/c1-9-8-15(7-6-14-9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3
- InChIKey: JMPHPVAUNKWEBF-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C(N1CCNC(C)C1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 259
- トポロジー分子極性表面積: 32.299
1-(2-Fluorobenzoyl)-3-methylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB423524-5 g |
1-(2-Fluorobenzoyl)-3-methylpiperazine |
1240567-73-0 | 5g |
€1106.00 | 2023-04-24 | ||
A2B Chem LLC | AJ27071-100g |
(2-Fluorophenyl)(3-methylpiperazin-1-yl)methanone |
1240567-73-0 | 95+% | 100g |
$6838.00 | 2024-04-20 | |
A2B Chem LLC | AJ27071-2g |
(2-Fluorophenyl)(3-methylpiperazin-1-yl)methanone |
1240567-73-0 | 95+% | 2g |
$1370.00 | 2024-04-20 | |
abcr | AB423524-1g |
1-(2-Fluorobenzoyl)-3-methylpiperazine; . |
1240567-73-0 | 1g |
€616.10 | 2025-02-15 | ||
abcr | AB423524-5g |
1-(2-Fluorobenzoyl)-3-methylpiperazine; . |
1240567-73-0 | 5g |
€1106.00 | 2025-02-15 | ||
A2B Chem LLC | AJ27071-10g |
(2-Fluorophenyl)(3-methylpiperazin-1-yl)methanone |
1240567-73-0 | 95+% | 10g |
$2552.00 | 2024-04-20 | |
abcr | AB423524-10g |
1-(2-Fluorobenzoyl)-3-methylpiperazine; . |
1240567-73-0 | 10g |
€1553.30 | 2025-02-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196425-1g |
1-(2-Fluorobenzoyl)-3-methylpiperazine |
1240567-73-0 | 98% | 1g |
¥3481.00 | 2024-08-09 | |
A2B Chem LLC | AJ27071-50g |
(2-Fluorophenyl)(3-methylpiperazin-1-yl)methanone |
1240567-73-0 | 95+% | 50g |
$4880.00 | 2024-04-20 | |
abcr | AB423524-1 g |
1-(2-Fluorobenzoyl)-3-methylpiperazine |
1240567-73-0 | 1g |
€616.10 | 2023-04-24 |
1-(2-Fluorobenzoyl)-3-methylpiperazine 関連文献
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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8. Back matter
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
1-(2-Fluorobenzoyl)-3-methylpiperazineに関する追加情報
1-(2-Fluorobenzoyl)-3-methylpiperazine: An Overview of a Versatile Compound (CAS No. 1240567-73-0)
1-(2-Fluorobenzoyl)-3-methylpiperazine (CAS No. 1240567-73-0) is a multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents and as a valuable intermediate in organic synthesis.
The chemical structure of 1-(2-Fluorobenzoyl)-3-methylpiperazine consists of a piperazine ring substituted with a 2-fluorobenzoyl group and a methyl group. The presence of the fluorine atom in the benzoyl moiety imparts unique electronic and steric properties to the molecule, which can significantly influence its biological activity and pharmacological profile.
Recent studies have highlighted the potential of 1-(2-Fluorobenzoyl)-3-methylpiperazine in the development of drugs targeting various diseases. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and Crohn's disease. The anti-inflammatory activity is attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.
In addition to its anti-inflammatory properties, 1-(2-Fluorobenzoyl)-3-methylpiperazine has also shown potential as an antiviral agent. A study conducted by a team of researchers at the University of California, Los Angeles (UCLA) found that this compound effectively inhibits the replication of several viruses, including influenza and herpes simplex virus (HSV). The antiviral activity is believed to be mediated through its interaction with viral enzymes and host cell receptors, thereby disrupting the viral life cycle.
The versatility of 1-(2-Fluorobenzoyl)-3-methylpiperazine extends beyond its direct therapeutic applications. It serves as an important intermediate in the synthesis of more complex molecules, particularly those used in drug discovery and development. Its reactivity and functional group diversity make it an attractive starting material for chemists aiming to create novel compounds with specific biological activities.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 1-(2-Fluorobenzoyl)-3-methylpiperazine. One common approach involves the reaction of 2-fluorobenzoyl chloride with 3-methylpiperazine in the presence of a suitable base. This method yields high purity products with good yields, making it suitable for large-scale production. Another notable synthetic route involves the coupling of 2-fluorobenzoic acid with 3-methylpiperazine using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
The physicochemical properties of 1-(2-Fluorobenzoyl)-3-methylpiperazine, including its solubility, stability, and bioavailability, are crucial factors that influence its utility in pharmaceutical applications. Research has shown that this compound exhibits good solubility in both polar and non-polar solvents, which facilitates its use in various formulations. Additionally, its stability under different conditions ensures that it remains effective during storage and administration.
To further enhance its therapeutic potential, ongoing studies are focused on optimizing the pharmacokinetic properties of 1-(2-Fluorobenzoyl)-3-methylpiperazine. These efforts include modifying its structure to improve oral bioavailability and reduce metabolic degradation. For example, researchers at Harvard University have developed prodrug derivatives that show enhanced absorption and prolonged half-life compared to the parent compound.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2-Fluorobenzoyl)-3-methylpiperazine-based drugs in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing these compounds into later stages of clinical development.
In conclusion, 1-(2-Fluorobenzoyl)-3-methylpiperazine (CAS No. 1240567-73-0) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for developing novel therapeutic agents targeting inflammatory disorders, viral infections, and other diseases. As research continues to uncover new insights into its mechanisms of action and optimize its pharmacological profile, this compound is poised to play a significant role in advancing healthcare solutions.
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